N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory efficacy . They have been found to show good efficacy in membrane stabilization activity and proteinase inhibitory efficacy .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves the use of 2-(benzo[d]oxazol-2-yl)aniline . The compound 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde was prepared using phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives include the use of 2-(benzo[d]oxazol-2-yl)aniline . Further reactions involve the use of phosphorous oxychloride and dimethylformamide .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary depending on the specific compound. For example, some compounds appear as a white solid with a melting point in the range of 152–156 °C . The IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications
Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists
Research into N-(2-benzoylphenyl)-L-tyrosine derivatives, which share structural similarities with the queried compound, highlights their role as PPARgamma agonists. These compounds have shown antidiabetic activity in rodent models of type 2 diabetes, indicating their potential in the management of diabetes through modulation of PPARgamma activity (Cobb et al., 1998).
Anticancer Activity
The synthesis and biological evaluation of N-(ferrocenylmethyl)benzene-carboxamide derivatives revealed cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line. This finding suggests the potential utility of such compounds in cancer therapy through the induction of cytotoxicity in cancerous cells (Kelly et al., 2007).
Diuretic Activity
A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides was synthesized and evaluated for their diuretic activity in vivo. Among these, a particular compound demonstrated significant diuretic activity, highlighting the potential of these derivatives in the development of new diuretic agents (Yar & Ansari, 2009).
Histone Deacetylase (HDAC) Inhibitor for Cancer Therapy
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, identified for its selective inhibition of HDACs 1-3 and 11, blocks cancer cell proliferation and induces apoptosis, showing promise as an anticancer drug. Its oral bioavailability and antitumor activity in vivo further support its therapeutic potential (Zhou et al., 2008).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity revealed compounds with significantly enhanced activity. These findings suggest applications in treating conditions such as Alzheimer's disease by inhibiting AChE (Sugimoto et al., 1990).
Mechanism of Action
Target of Action
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a benzoxazole derivative, which has been found to have a wide range of biological activities Benzoxazole derivatives have been reported to inhibit g-protein-coupled receptor kinases (grk-2 and -5), which are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
For instance, some benzoxazole derivatives have been found to inhibit the activity of GRK-2 and -5 . This inhibition could potentially lead to changes in cellular signaling pathways, affecting the function of cells.
Biochemical Pathways
The inhibition of grk-2 and -5 by benzoxazole derivatives could potentially affect various signaling pathways in cells . These pathways could include those involved in cardiovascular function, given the role of GRK-2 and -5 in cardiovascular disease .
Result of Action
The inhibition of grk-2 and -5 by benzoxazole derivatives could potentially lead to changes in cellular signaling pathways, affecting the function of cells .
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-18-9-11-22(12-10-18)34(31,32)29-15-13-19(14-16-29)25(30)27-21-6-4-5-20(17-21)26-28-23-7-2-3-8-24(23)33-26/h2-12,17,19H,13-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBWVRRTFQVZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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